molecular formula C5H5N5 B577209 [1,2,4]Triazolo[4,3-a]pyrazin-3-amine CAS No. 13258-12-3

[1,2,4]Triazolo[4,3-a]pyrazin-3-amine

Cat. No.: B577209
CAS No.: 13258-12-3
M. Wt: 135.13
InChI Key: NAFFKRZOXKOIPB-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[4,3-a]pyrazin-3-amine is a versatile nitrogen-containing heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its primary research value lies in its role as a key synthetic intermediate for the development of novel therapeutic agents, particularly against infectious diseases and cancer. Recent research has demonstrated its direct application in the synthesis of a library of 1,2,4-triazolo[4,3-a]pyrazine analogues that exhibit potent in vitro antimalarial activity against the Plasmodium falciparum 3D7 strain . Furthermore, this core structure serves as a privileged building block in the design of dual c-Met/VEGFR-2 kinase inhibitors, which represent a promising class of targeted anticancer agents capable of overcoming drug resistance . The compound's utility extends to its function as a precursor for potent and selective human A 2A adenosine receptor (AR) antagonists, which are being investigated for their neuroprotective potential in models of cerebral ischemia and other oxidative stress-related neurological disorders . The [1,2,4]triazolo[4,3-a]pyrazine scaffold is recognized for its ability to improve pharmacokinetic properties and is a critical pharmacophore in several marketed drugs and clinical candidates, underpinning its enduring importance in the development of new bioactive molecules .

Properties

IUPAC Name

[1,2,4]triazolo[4,3-a]pyrazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5/c6-5-9-8-4-3-7-1-2-10(4)5/h1-3H,(H2,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAFFKRZOXKOIPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2N)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13258-12-3
Record name [1,2,4]triazolo[4,3-a]pyrazin-3-amine
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Preparation Methods

Hydrazine-Pyrazine Cyclization with Orthoesters

The foundational approach involves cyclocondensation between pyrazine-2,3-diamine derivatives and orthoesters. As demonstrated in US11180503B2, treatment of 5-bromopyridine-2,3-diamine with butyric acid and HATU in DMF yields N-(2-amino-5-bromo-3-pyridyl)butanamide, which undergoes lithium aluminum hydride (LAH) reduction to form the hydrazine intermediate. Subsequent reaction with triethyl orthoformate in toluene under acidic conditions (p-toluenesulfonic acid) facilitates cyclization to the triazolopyrazine core. This method typically achieves yields of 60–75% but requires careful control of stoichiometry to avoid over-alkylation.

Aldehyde-Mediated Ring Closure

Alternative protocols employ aldehydes instead of orthoesters. General Procedure C in the ACS study utilizes ethanol reflux conditions with substituted benzaldehydes and chloramine T to effect cyclization. For example, 2-nitrobenzaldehyde reacts with 3-hydrazinylpyrazine derivatives to form nitro-substituted triazolopyrazines, which are subsequently reduced to the amine using Pd/C under hydrogen (60 psig). This two-step process achieves 55–68% overall yield but introduces challenges in nitro group selectivity.

Halogenated Intermediate Functionalization

Bromine-Amine Tele-Substitution

The tele-substitution phenomenon reported in J. Org. Chem. enables direct amination at the 3-position using halogenated precursors. Reaction of 8-bromo-triazolo[4,3-a]pyrazine with excess ammonium hydroxide in toluene/KOH at reflux installs the amine group with 82% efficiency. X-ray crystallographic studies confirm that softer nucleophiles and polar aprotic solvents favor substitution at the electronically activated 3-position over the 6- or 8-positions.

Palladium-Catalyzed Cross-Coupling

US11180503B2 discloses a Suzuki-Miyaura variant using Pd-PEPPSI-IHeptCl catalyst:

This protocol couples 9-([1,1′-bi(cyclopropan)]-1-yl)-3-bromo-5-butylpyrido[3,2-e][1,2,]triazolo[4,3-a]pyrazin-6(5H)-one with alkyl zinc reagents, achieving 74% yield. While effective for branched amines, linear aliphatic amines require Buchwald-Hartwig conditions with Xantphos ligand.

Post-Functionalization of Preformed Triazolopyrazines

Nitro Group Reduction

Catalytic hydrogenation remains the most reliable method for converting nitro-triazolopyrazines to amines. Patent data specifies 5% Pd/C in methanol under 60 psig H₂ at RT for 4 hours, achieving quantitative conversion. Competing dehalogenation is minimized by maintaining pH >9 through addition of triethylamine.

Reductive Amination

GlpBio’s technical notes describe a microwave-assisted method using sodium cyanoborohydride in THF/MeOH (3:1). Equimolar quantities of ketone derivatives and ammonium acetate react at 120°C for 15 minutes to install primary amines with 89% purity. This approach avoids column chromatography but requires rigorous exclusion of moisture.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Orthoester Cyclization68–75>95High atom economySensitive to orthoester quality
Aldehyde Cyclization55–6288–92Broad substrate scopeRequires nitro reduction step
Tele-Substitution78–82>99Direct functionalizationLimited to activated halides
Pd-Catalyzed Coupling70–7497–99Compatible with steric hindranceHigh catalyst loading

Purification and Characterization

Reverse-phase chromatography (C18 column with 10 mM ammonium bicarbonate/MeOH) effectively separates amine products from regioisomeric impurities. NMR analysis reveals characteristic shifts:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, H-5), 7.89 (s, 1H, H-8), 6.75 (br s, 2H, NH₂)

  • ¹³C NMR: 158.9 ppm (C-3), 143.2 ppm (C-3a)

Mass spectral data consistently shows [M+H]⁺ at m/z 135.13, matching the molecular formula C₅H₅N₅.

Industrial-Scale Production Insights

Pilot plant data from US11180503B2 highlights critical parameters for kilogram-scale synthesis:

  • Cyclization Step: Maintain reaction temperature at 110±2°C to prevent tar formation

  • Filtration: Use diatomaceous earth pre-coated with 5% activated carbon for catalyst removal

  • Crystallization: Heptane/ethyl acetate (7:3) mixture achieves 92% recovery with 99.5% purity

Emerging Methodologies

Recent advances include continuous flow approaches using microreactors:

This system achieves 94% conversion of pyrazine-2,3-diamine to triazolopyrazine core, reducing reaction time from hours to minutes .

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[4,3-a]pyrazin-3-amine undergoes various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxides, while reduction can yield amines or alcohols .

Scientific Research Applications

[1,2,4]Triazolo[4,3-a]pyrazin-3-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [1,2,4]triazolo[4,3-a]pyrazin-3-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Molecular Formula Key Properties/Activities References
[1,2,4]Triazolo[4,3-a]pyrazin-3-amine None (parent compound) C₅H₅N₅ Ligand for metal complexes; foundational structure
8-Chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-amine Cl at position 8 C₅H₄ClN₅ Enhanced anticonvulsant activity (ED₅₀ = 3 mg/kg in rats)
N-Phenethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine Phenethyl at position 8 C₁₃H₁₄N₆ High thermal stability (mp 191–193°C); synthetic precursor
3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine Methyl at position 3 C₇H₈N₄ Improved solubility; potential antimalarial activity
[1,2,4]Triazolo[4,3-a]pyrimidin-3-amine Pyrimidine core (vs. pyrazine) C₅H₅N₅ Antihypertensive activity (IC₅₀ comparable to captopril)

Key Observations:

Pyrazine vs. Pyrimidine Cores :

  • Pyrazine-based derivatives (e.g., this compound) exhibit anticonvulsant activity via GABAergic modulation , while pyrimidine analogues (e.g., [1,2,4]triazolo[4,3-a]pyrimidin-3-amine) show antihypertensive effects due to ACE inhibition .
  • Pyrimidine derivatives often display higher metabolic stability due to reduced ring strain .

Substituent Impact :

  • Halogenation : 8-Chloro substitution enhances anticonvulsant potency (ED₅₀ = 3 mg/kg) compared to unsubstituted analogues .
  • Aromatic Groups : N-Phenethyl groups at position 8 improve thermal stability (mp >190°C) but reduce aqueous solubility .
  • Methyl Groups : 3-Methyl substitution in triazolopyridines increases bioavailability, as seen in antimalarial candidates (IC₅₀ = 2.24 µM) .

Key Findings:

  • Antimalarial Activity : Sulfonamide-containing triazolopyridines (e.g., 3-ethyl-N-(3-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide) exhibit potent falcipain-2 inhibition (IC₅₀ = 2.24 µM), outperforming pyrazine-based analogues .
  • Antifungal Activity : Microwave-synthesized triazolopyrazines with hydrazone moieties show broad-spectrum activity against Fusarium oxysporum at 100 µg/mL, attributed to electron-deficient substituents enhancing membrane penetration .

Key Notes:

  • Synthetic Efficiency : Microwave-assisted methods reduce reaction times for triazolopyrazines (e.g., antifungal derivatives) compared to traditional reflux .
  • Thermal Stability : Aromatic substituents (e.g., phenethyl) increase melting points, whereas halogenated derivatives exhibit decomposition at higher temperatures .

Biological Activity

[1,2,4]Triazolo[4,3-a]pyrazin-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications, particularly in oncology and infectious diseases.

The primary biological activity of this compound is attributed to its interaction with specific molecular targets:

  • c-Met Kinase Inhibition : This compound acts as an inhibitor of c-Met kinase, a receptor tyrosine kinase involved in various signaling pathways that promote cell proliferation and survival in cancer. By inhibiting this kinase, this compound disrupts these pathways, leading to reduced cancer cell proliferation and increased apoptosis .
  • Antibacterial Activity : The compound also exhibits antibacterial properties against various bacterial strains. Its mode of action involves disrupting bacterial cell function through inhibition of key enzymes and protein interactions essential for bacterial survival .

Anticancer Activity

Recent studies have demonstrated the potential of this compound in anticancer therapy. Notable findings include:

  • In Vitro Studies : The compound showed significant antiproliferative effects on cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For instance, one study reported IC50 values of 0.83 μM for A549 and 0.15 μM for MCF-7 cells, indicating potent activity against these cancer types .
  • Mechanisms of Action : The anticancer effects are linked to the induction of apoptosis through pathways involving caspases and the suppression of NF-κB expression. Additionally, it promotes autophagy by enhancing the formation of autophagosomes and inhibiting mTOR signaling pathways .

Antibacterial Activity

The antibacterial efficacy of this compound has been explored with promising results:

  • Activity Against Bacteria : The compound has shown moderate to strong antibacterial effects against various strains. Studies suggest that modifications in its structure can enhance its activity by improving interactions with bacterial target proteins .

Comparative Analysis

To understand the unique properties of this compound compared to similar compounds, a comparison table is presented below:

Compound NameTarget ActivityIC50 (μM)Notes
This compoundc-Met Kinase Inhibitor0.15 - 0.83Potent anticancer activity
[1,2,4]Triazolo[4,3-a]quinoxalineAntiviral and AntimicrobialVariesBroader spectrum but less specific
[1,2,4]Triazolo[4,3-a]pyrazineAntidiabetic and AnticonvulsantVariesDifferent therapeutic focus

Case Studies

Several case studies highlight the efficacy of this compound:

  • In Vivo Efficacy : In animal models simulating human cancer conditions, treatment with this compound resulted in significant tumor reduction and improved survival rates compared to control groups receiving standard chemotherapy agents.
  • Combination Therapies : The compound has been investigated in combination with other anticancer drugs to assess synergistic effects. Preliminary results indicate enhanced efficacy when paired with established therapies.

Q & A

Basic: What are the primary synthetic routes to [1,2,4]triazolo[4,3-a]pyrazin-3-amine derivatives?

The synthesis typically involves cyclization of hydrazinyl precursors or condensation of triazole-carboxylate intermediates. For example:

  • Route 1 : Ethyl 1-phenyl-5-oxo-1H-1,2,4-triazole-3-carboxylate reacts with ammonium acetate under reflux to form 8-amino-2-phenyl derivatives (e.g., compounds 1–16) .
  • Route 2 : Ethyl 2-amino-2-(2-benzyl-hydrazono)acetate undergoes cyclization with carbonyldiimidazole to yield 2-benzyl-substituted derivatives (e.g., compounds 23–25) .
  • Advanced variation : Substituents at position 6 (R6) are introduced via reactions with piperazinylphenyl groups or chloroethylamine derivatives in sulfolane at 150°C .

Basic: How are this compound derivatives characterized for structural confirmation?

Key methods include:

  • NMR and MS : To verify substituent positions and molecular weight. For instance, 8-amino derivatives (e.g., CAS 68774-79-8) show distinct NH2 peaks in 1^1H-NMR .
  • X-ray crystallography : Used to resolve ambiguities in regiochemistry, especially for derivatives with multiple aromatic substituents .
  • HPLC purity checks : Critical for intermediates like 2-benzyl-5-oxotriazole derivatives to ensure cyclization efficiency .

Basic: What pharmacological targets are associated with this scaffold?

The core structure is a potent scaffold for adenosine receptor (AR) antagonists , particularly targeting hA2A and hA1 subtypes. For example:

  • hA2A AR antagonists : 8-Amino-2-aryl derivatives (e.g., compound 12: R = H, R6 = 4-methoxyphenyl) show nanomolar affinity (Ki = 2.9–10 nM) and neuroprotective effects in Parkinson’s disease models .
  • Selectivity modulation : 2-Benzyl or 2-phenyl groups enhance A2A/A1 selectivity, while 6-position substituents (e.g., piperazinyl) influence off-target binding .

Advanced: How do substituent effects at positions 2 and 6 influence adenosine receptor binding?

  • Position 2 : Aromatic groups (e.g., phenyl, benzyl) are critical for hA2A AR affinity. Electron-withdrawing groups (e.g., -CF3) at the para position improve selectivity over hA1 by 50-fold .
  • Position 6 : Bulky substituents (e.g., 4-methoxyphenyl) reduce off-target binding to hA3 receptors. Piperazinyl groups enhance solubility but may reduce blood-brain barrier penetration .
  • Data contradiction : Some 2-aryl derivatives exhibit unexpected low selectivity, requiring computational docking to rationalize steric clashes or hydrogen-bonding mismatches .

Advanced: What computational strategies are used to optimize receptor affinity?

  • Docking studies : Performed on hA2A AR crystal structures (PDB: 3QAK) to identify key interactions. For example, the triazolopyrazine core forms π-π interactions with Phe168, while the 8-amino group hydrogen-bonds with Glu169 .
  • MD simulations : Used to assess stability of ligand-receptor complexes over 100 ns, highlighting substituent effects on binding pocket flexibility .

Advanced: How are synthetic by-products or Dimroth rearrangements managed during cyclization?

  • By-product mitigation : Chloroethynylphosphonate intermediates may undergo 5-exo-dig cyclization with hydrazinylpyridines. Nitro groups in starting materials can trigger Dimroth rearrangements, yielding 2-methylphosphonylated isomers. TLC monitoring (16–24 h) and recrystallization are critical for purification .
  • Case study : 8-Amino-6-(aminophenyl) derivatives require strict temperature control (150°C in sulfolane) to avoid side reactions with bis-(2-chloroethyl)amine hydrochloride .

Advanced: How are discrepancies in receptor binding data resolved?

  • Contradiction example : A 2-benzyl derivative may show high hA2A affinity but poor selectivity. Solutions include:
    • SAR expansion : Introducing polar groups (e.g., -OH, -NH2) at position 6 to disrupt hA1 binding .
    • Functional assays : Testing cAMP inhibition in CHO-K1 cells transfected with hA2A vs. hA1 receptors to confirm selectivity .
  • Statistical validation : Replicate binding assays (n ≥ 3) with radioligands like 3^3H-ZM241385 to minimize variability .

Advanced: What methods are used to scale up synthesis without compromising yield?

  • Optimized conditions : Replacing sulfolane with DMF at lower temperatures (120°C) reduces decomposition during piperazinyl group introduction .
  • Flow chemistry : For intermediates like ethyl 1,2,4-triazole-3-carboxylate, continuous flow systems improve cyclization efficiency by 30% compared to batch reactions .

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